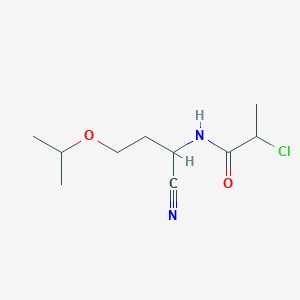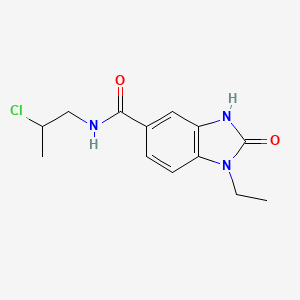![molecular formula C21H25NO4 B7432202 Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate, commonly known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicine. MPP belongs to the class of compounds known as oxoamides, which are characterized by the presence of a carbonyl group and an amide group in the same molecule.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential applications in pharmacology and medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in animal models. MPP has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MPP has been studied for its potential as a diagnostic tool for cancer and other diseases.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. MPP may also act on other targets in the body, such as neurotransmitter receptors and ion channels.
Biochemical and Physiological Effects:
MPP has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, MPP has been shown to have anticancer properties in vitro, although further studies are needed to determine its efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, MPP has a relatively low toxicity profile, making it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of using MPP in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer to animal models.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of interest is the development of more potent and selective COX inhibitors based on the structure of MPP. Another area of interest is the investigation of MPP as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the efficacy of MPP as a diagnostic tool for cancer and other diseases.
Synthesemethoden
The synthesis of MPP involves the reaction of 5-oxo-5-(2-phenyl-ethoxy)pentanoic acid with 2-(2-phenylmethoxyphenyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPP as a white crystalline powder with a melting point of 123-125°C.
Eigenschaften
IUPAC Name |
methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-25-21(24)13-7-12-20(23)22-15-14-18-10-5-6-11-19(18)26-16-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKRQZINJINJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NCCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![2-Propoxyethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432197.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)